Anabasamine
Overview
Description
Synthesis Analysis
Anabasine, a minor tobacco alkaloid, has been the subject of various synthetic studies. The synthesis of anabasine analogs has been achieved through palladium-catalyzed reactions, including intramolecular cyclization, to prepare compounds such as spiro[4-azaindan-1,2'-piperidine] and spiro[6-azaindan-1,2'-piperidine] . Another approach involved the catalytic enantioselective vinylogous Mannich reaction, which allowed for the synthesis of (S)-anabasine with high enantioselectivity using a chiral BINOL-based phosphoric acid . Additionally, the direct C-H arylation of N-im
Scientific Research Applications
Structural Analysis and Chemical Properties
Anabasamine, derived from the seeds of the plant Anabasis aphylla L., has been studied for its structural composition. The structure of 5-(N-methyl-2'-piperidyl)-2,3'-bipyridyl was proposed based on UV, IR, NMR, and mass spectroscopic data, and confirmed through chemical synthesis methods (Mukhamedzhanov et al., 1968).
Biosynthesis and Metabolism
Research on the biosynthesis of basic alkaloids in Anabasis aphylla, including anabasamine, has been conducted. The role of lysine, aspartic acid, methionine, acetate, and cadaverine in the formation of anabasamine and other alkaloids has been explored. This study helps in understanding the pathways of biosynthesis of the piperidine heterocycle, the structural basis of all alkaloids in this plant (Lovkova & Nurimov, 1978).
Anti-Inflammatory and Pro-Resolving Effects
A study on Anabasum, a synthetic analog of Δ8‐tetrahydrocannabinol (THC)‐11‐oic acid, closely related to anabasamine, has shown potent anti-inflammatory actions in preclinical models. In a human model of self-resolving acute inflammation, anabasum demonstrated strong anti-inflammatory effects equivalent to prednisolone and enhanced clearance of inflammatory stimuli (Motwani et al., 2018).
Chromatographic Analysis
The quantitative determination of anabasamine and other alkaloids of Anabasis aphylla has been achieved through chromatographic methods. This advancement aids in the precise analysis and quantification of these alkaloids, furthering research into their applications and effects (Yusupov et al., 1976).
Medicinal Potential
Anabasis articulata, containing anabasamine, has been evaluated for its antimicrobial, antioxidant, and antidiabetic potentials. The study indicated that extracts rich in bioactive compounds, including anabasamine, possess significant therapeutic potential, which can be further explored for clinical applications (Al-Joufi et al., 2022).
properties
IUPAC Name |
5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRDBHMKTWECOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942578 | |
Record name | 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anabasamine | |
CAS RN |
20410-87-1 | |
Record name | Anabasamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20410-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anabasamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANABASAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LB65490V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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